

# 1-Bromocyclobutanecarboxylic Acid: A Technical Guide to Chemical Properties and Reactivity

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## Compound of Interest

**Compound Name:** 1-Bromocyclobutanecarboxylic acid

**Cat. No.:** B1347131

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromocyclobutanecarboxylic acid** is a halogenated cyclic carboxylic acid. Its rigid four-membered ring structure, combined with the dual functionality of a carboxylic acid and a tertiary alkyl bromide, makes it a versatile and valuable building block in organic synthesis. The bromine atom and the carboxylic acid group are attached to the same quaternary carbon, influencing the molecule's steric and electronic properties. This unique arrangement makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental considerations.

## Chemical and Physical Properties

**1-Bromocyclobutanecarboxylic acid** is a solid at room temperature. The presence of the polar carboxylic acid group and the halogenated aliphatic ring dictates its physical properties and solubility.

Table 1: Physicochemical Properties of **1-Bromocyclobutanecarboxylic Acid**

Property	Value	Reference(s)
CAS Number	32122-23-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	179.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	48 °C	<a href="#">[1]</a>
Boiling Point	145-155 °C at 40-50 Torr	<a href="#">[1]</a>
Appearance	Solid	
IUPAC Name	1-bromocyclobutane-1-carboxylic acid	<a href="#">[2]</a>
SMILES	C1CC(C1)(C(=O)O)Br	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChIKey	YREQYUFYDFSXJC-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic Profile

While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for **1-Bromocyclobutanecarboxylic Acid**

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
IR Spectroscopy	O-H stretch (carboxylic acid)	3300-2500 cm <sup>-1</sup> (very broad)
	C=O stretch (carboxylic acid)	~1710 cm <sup>-1</sup>
<sup>1</sup> H NMR	-COOH	10-13 ppm (broad singlet)
Cyclobutane protons (-CH <sub>2</sub> )	1.8-3.0 ppm (multiplets)	
<sup>13</sup> C NMR	Carbonyl carbon (-COOH)	175-185 ppm
Quaternary carbon (-CBr)	50-70 ppm	
Methylene carbons (-CH <sub>2</sub> )	20-40 ppm	

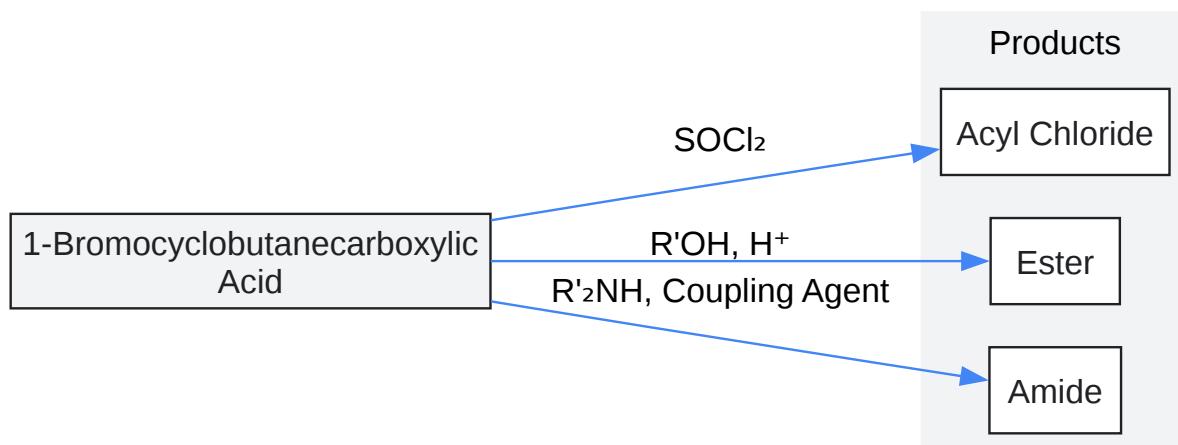
## Chemical Reactivity and Transformations

**1-Bromocyclobutanecarboxylic acid** possesses two primary sites of reactivity: the carboxylic acid group and the tertiary carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations.

### 3.1 Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo several common nucleophilic acyl substitution reactions to generate various derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, forming the highly reactive 1-bromocyclobutanecarbonyl chloride.
- Esterification: Under acidic conditions (e.g., Fischer esterification with H<sub>2</sub>SO<sub>4</sub>) or using coupling agents, the carboxylic acid reacts with alcohols to form esters, such as methyl 1-bromocyclobutanecarboxylate.[\[7\]](#)[\[8\]](#)
- Amide Formation: Direct condensation with primary or secondary amines, often facilitated by coupling agents (like DCC) or catalysts (like boric acid), yields the corresponding amides.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This is a crucial step in the synthesis of many biologically active molecules.

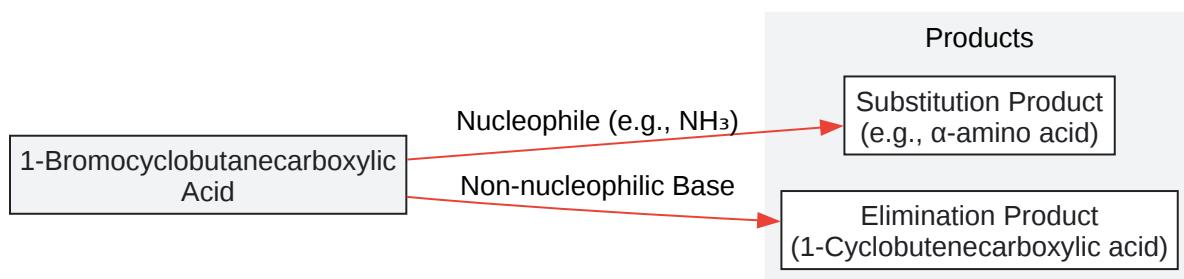
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Caption: Key transformations of the carboxylic acid group.

### 3.2 Reactions at the Tertiary Brominated Carbon

The bromine atom is situated at a tertiary carbon, making it a good leaving group in nucleophilic substitution reactions and susceptible to elimination.

- Nucleophilic Substitution ( $S_N1$  type): The tertiary nature of the carbon atom favors an  $S_N1$ -type mechanism. A wide range of nucleophiles (e.g., azide, cyanide, amines, thiols) can displace the bromide. For example, reaction with an amine can lead to the formation of  $\alpha$ -amino acids.<sup>[13]</sup> The strained cyclobutane ring can influence reaction rates and carbocation stability.
- Elimination (E1 type): In the presence of a non-nucleophilic base, elimination of HBr can occur to form 1-cyclobutenecarboxylic acid. The regioselectivity is fixed due to the structure. Dehydrobromination is a known reaction pathway for related brominated cyclobutane systems.<sup>[14]</sup>



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Caption: Reactivity pathways at the C-Br bond.

## Experimental Protocols

The following sections detail generalized methodologies for key transformations. Researchers should optimize these protocols for scale and specific substrates.

### 4.1 General Protocol for Synthesis via Hell-Volhard-Zelinsky Reaction

The synthesis of α-bromo carboxylic acids is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.<sup>[15][16][17]</sup> This method would be adapted from a precursor like cyclobutanecarboxylic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge cyclobutanecarboxylic acid and a catalytic amount of phosphorus tribromide (PBr<sub>3</sub>) or red phosphorus.
- **Bromination:** Add bromine (Br<sub>2</sub>) dropwise to the reaction mixture at a controlled temperature (often with initial cooling, followed by gentle heating).
- **Reaction:** Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). The key intermediate is the α-bromo acyl bromide.
- **Workup:** Carefully quench the reaction with water. This hydrolyzes the acyl bromide intermediate to the final α-bromo carboxylic acid product.

- Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (like MgSO<sub>4</sub>), and concentrate it under reduced pressure. Further purification can be achieved by recrystallization or distillation.[18]

## 4.2 General Protocol for Amide Formation

Direct conversion of the carboxylic acid to an amide can be achieved using various coupling agents or catalysts.

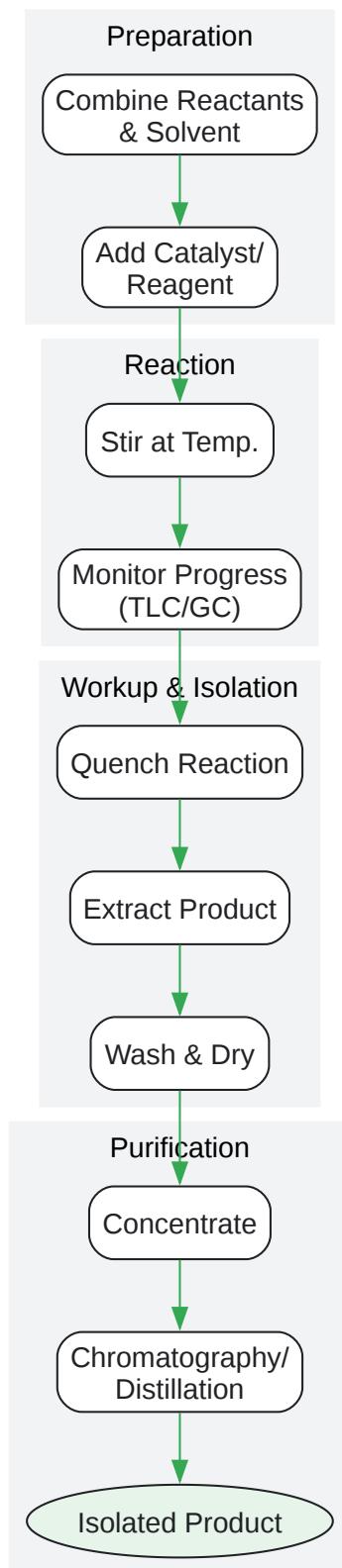
- Reaction Setup: Dissolve **1-bromocyclobutanecarboxylic acid** (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a reaction flask.
- Coupling: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like boric acid.[19] If using a peptide coupling reagent, an additive like HOBt may be included. Alternatively, for reactions with acid chlorides, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct.[11][12]
- Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
- Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, then a basic solution (e.g., sat. NaHCO<sub>3</sub>), and finally brine.
- Purification: Dry the organic layer, concentrate it, and purify the resulting amide product by column chromatography or recrystallization.

## 4.3 General Protocol for Fischer Esterification

Esterification is typically performed under acidic catalysis.[7][8][20]

- Reaction Setup: In a round-bottom flask, combine **1-bromocyclobutanecarboxylic acid** with a large excess of the desired alcohol (which often serves as the solvent).
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.

- Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess alcohol helps drive it toward the product.
- Workup: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent.
- Purification: Wash the organic layer with water and brine, dry it, and remove the solvent. The crude ester can be purified by distillation under reduced pressure.



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Caption: A generalized workflow for organic synthesis.

## Safety and Handling

**1-Bromocyclobutanecarboxylic acid** is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][21][22][23]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[21][22][23] Handle in a well-ventilated area or a chemical fume hood.[22]
- Handling: Avoid creating dust.[22] Keep away from ignition sources. Store in a tightly sealed container in a cool, dry place.[21]
- First Aid: In case of skin contact, immediately flush with plenty of water.[21][22] For eye contact, rinse cautiously with water for several minutes.[22][23] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[21] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[22]

## Applications in Drug Development

The carboxylic acid functional group is prevalent in many drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability.[24][25] **1-Bromocyclobutanecarboxylic acid**

serves as a valuable starting material for creating bioisosteres or other modified structures that can circumvent these issues while retaining biological activity. Its rigid cyclobutane scaffold can also impart favorable conformational constraints on a drug molecule, potentially enhancing its binding affinity to a biological target. The ability to functionalize the molecule at two distinct positions makes it a powerful tool for building molecular diversity in drug discovery campaigns.[26]

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